molecular formula C7H6BF3KN B13452653 Potassium (E)-trifluoro(2-(pyridin-3-yl)vinyl)borate

Potassium (E)-trifluoro(2-(pyridin-3-yl)vinyl)borate

Cat. No.: B13452653
M. Wt: 211.04 g/mol
InChI Key: PFTADKKDQJJXAG-BJILWQEISA-N
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Description

Potassium trifluoro[(E)-2-(pyridin-3-yl)ethenyl]boranuide is a specialized organoboron compound. It is part of the potassium trifluoroborate family, known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis and medicinal chemistry due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro[(E)-2-(pyridin-3-yl)ethenyl]boranuide can be synthesized through several methods. One common approach involves the reaction of pyridine derivatives with boron trifluoride etherate, followed by treatment with potassium fluoride. This method ensures the formation of the trifluoroborate salt, which is then isolated and purified .

Industrial Production Methods

In an industrial setting, the production of potassium trifluoro[(E)-2-(pyridin-3-yl)ethenyl]boranuide typically involves large-scale reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[(E)-2-(pyridin-3-yl)ethenyl]boranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under mild conditions to preserve the integrity of the trifluoroborate group .

Major Products

The major products formed from these reactions include boronic acids, boranes, and substituted pyridine derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

Potassium trifluoro[(E)-2-(pyridin-3-yl)ethenyl]boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro[(E)-2-(pyridin-3-yl)ethenyl]boranuide exerts its effects involves the interaction of the trifluoroborate group with molecular targets. This interaction can modulate enzyme activity, influence metabolic pathways, and facilitate the formation of new chemical bonds. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile tool in research and industry .

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro[(1E)-2-(oxetan-3-yl)ethenyl]boranuide
  • Potassium trifluoro(2-fluoropyridin-3-yl)borate
  • Potassium 3-fluorophenyltrifluoroborate

Uniqueness

Potassium trifluoro[(E)-2-(pyridin-3-yl)ethenyl]boranuide stands out due to its stability under oxidative conditions and its ability to participate in a wide range of chemical reactions. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C7H6BF3KN

Molecular Weight

211.04 g/mol

IUPAC Name

potassium;trifluoro-[(E)-2-pyridin-3-ylethenyl]boranuide

InChI

InChI=1S/C7H6BF3N.K/c9-8(10,11)4-3-7-2-1-5-12-6-7;/h1-6H;/q-1;+1/b4-3+;

InChI Key

PFTADKKDQJJXAG-BJILWQEISA-N

Isomeric SMILES

[B-](/C=C/C1=CN=CC=C1)(F)(F)F.[K+]

Canonical SMILES

[B-](C=CC1=CN=CC=C1)(F)(F)F.[K+]

Origin of Product

United States

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